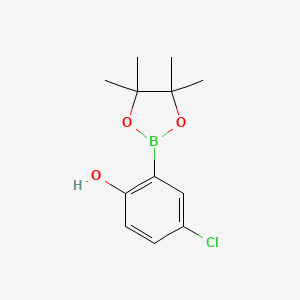![molecular formula C17H17NO2S B2939952 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-57-5](/img/structure/B2939952.png)
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Méthodes De Préparation
The synthesis of 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with an appropriate benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The compound also modulates the expression of inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives such as:
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial activity.
Benzothiazole-2-thiol derivatives: Exhibits potent anticancer properties.
Hydrazinobenzothiazole compounds: Used as corrosion inhibitors.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPSZUJNIAEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)


![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)
![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
![2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2939884.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939885.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)



